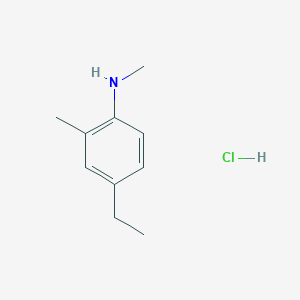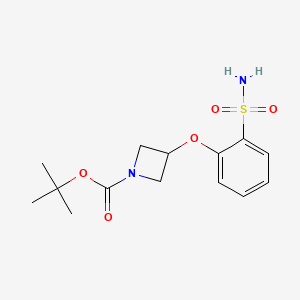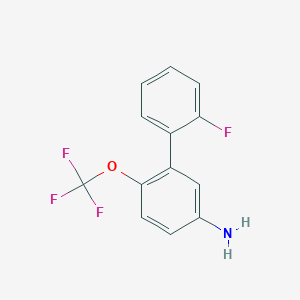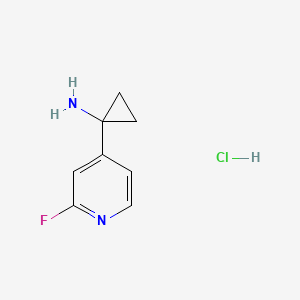
4-methoxy-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and have significant biological and pharmacological activities. This particular compound is characterized by the presence of methoxy groups and a carboxylic acid functional group attached to the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid typically involves electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Specific reagents and conditions may vary, but common steps include the use of methoxy and carboxylic acid precursors under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar reaction mechanisms as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-methoxy-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- 1-methoxy-2-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid
- 4-methoxy-1-(2-ethoxy-ethyl)-1H-indole-3-carboxylic acid
- 4-ethoxy-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid
Uniqueness
4-methoxy-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. The presence of both methoxy and carboxylic acid groups provides distinct properties that can be leveraged in various applications.
Properties
Molecular Formula |
C13H15NO4 |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
4-methoxy-1-(2-methoxyethyl)indole-3-carboxylic acid |
InChI |
InChI=1S/C13H15NO4/c1-17-7-6-14-8-9(13(15)16)12-10(14)4-3-5-11(12)18-2/h3-5,8H,6-7H2,1-2H3,(H,15,16) |
InChI Key |
YFYCGFZMGNGEKU-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=C1C=CC=C2OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate](/img/structure/B12074264.png)
![Methyl 2-amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B12074271.png)
![5-[2,6-Bis[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12074283.png)

![2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B12074289.png)


![2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid](/img/structure/B12074322.png)
![Furo[3,2-c]pyridine-6-methanamine](/img/structure/B12074329.png)

![2-amino-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]propanamide](/img/structure/B12074339.png)

